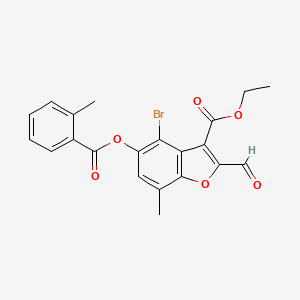

ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-(2-METHYLBENZOYLOXY)-1-BENZOFURAN-3-CARBOXYLATE

Description

Properties

IUPAC Name |

ethyl 4-bromo-2-formyl-7-methyl-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrO6/c1-4-26-21(25)16-15(10-23)27-19-12(3)9-14(18(22)17(16)19)28-20(24)13-8-6-5-7-11(13)2/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBVUZAAQDHRPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=CC=C3C)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-(2-METHYLBENZOYLOXY)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including bromination, formylation, and esterification reactions. Each step requires specific reagents and conditions:

Bromination: Introduction of the bromine atom into the benzofuran ring.

Formylation: Addition of the formyl group to the compound.

Esterification: Formation of the ethyl ester group.

Industrial Production Methods

Industrial production methods may involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-(2-METHYLBENZOYLOXY)-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: Conversion of the formyl group to a carboxylic acid.

Reduction: Reduction of the formyl group to an alcohol.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with a benzofuran moiety often exhibit significant anticancer properties. Ethyl 4-bromo-2-formyl-7-methyl-5-(2-methylbenzyloxy)-1-benzofuran-3-carboxylate has been investigated for its potential to inhibit tumor growth. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Benzofuran derivatives, including this compound, have demonstrated effectiveness against a range of bacterial strains. The presence of the bromine atom and the benzoyloxy group may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .

Organic Synthesis

2.1 Synthetic Intermediates

Ethyl 4-bromo-2-formyl-7-methyl-5-(2-methylbenzyloxy)-1-benzofuran-3-carboxylate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, making it a versatile building block in organic synthesis .

2.2 Reaction Pathways

The compound can undergo various reactions, such as nucleophilic substitutions and condensation reactions, which are essential in synthesizing pharmaceuticals and agrochemicals. For instance, it can be reacted with amines to form amides or with alcohols to yield esters, expanding its utility in synthetic chemistry .

Material Science

3.1 Polymer Chemistry

In material science, derivatives of benzofuran are explored for their potential use in polymer synthesis due to their ability to impart specific properties such as thermal stability and mechanical strength. Ethyl 4-bromo-2-formyl-7-methyl-5-(2-methylbenzyloxy)-1-benzofuran-3-carboxylate can be incorporated into polymer matrices to enhance performance characteristics in applications like coatings and composites .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Aslam et al., 2006 | Investigated the anticancer effects of benzofuran derivatives | Potential for cancer therapeutics |

| Galal et al., 2009 | Explored antimicrobial activities of similar compounds | Development of new antibiotics |

| Khan et al., 2005 | Studied the synthesis pathways of benzofuran compounds | Organic synthesis methodologies |

Mechanism of Action

The mechanism of action of ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-(2-METHYLBENZOYLOXY)-1-BENZOFURAN-3-CARBOXYLATE depends on its specific interactions with molecular targets. These may include:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

- Halogen Position : Bromine at position 4 (target) vs. 5 or 6 (others) alters electronic distribution and steric interactions .

- Ester vs. Ether : The 5-(2-methylbenzoyloxy) ester in the target compound may confer greater metabolic stability compared to benzyl ethers .

Physicochemical Properties

- Solubility : The formyl group in the target compound increases polarity, likely improving aqueous solubility compared to methyl or ethyl-substituted analogs (e.g., Compound 4 in ).

- LogP : The 2-methylbenzoyloxy and ethyl ester groups may elevate logP (~3.5 estimated) relative to simpler derivatives like Compound 4 (logP ~2.1) .

- Thermal Stability : Benzoyloxy esters (target) are less prone to hydrolysis than alkoxy ethers (e.g., Compound 5 in ), enhancing stability under acidic conditions.

Biological Activity

Ethyl 4-bromo-2-formyl-7-methyl-5-(2-methylbenzyloxy)-1-benzofuran-3-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core structure with various substituents that may influence its biological activity. The molecular formula is C20H19BrO4, and its structure can be summarized as follows:

- Bromine atom : Enhances electrophilicity, potentially increasing reactivity.

- Benzofuran moiety : Known for various biological activities, including antimicrobial and anticancer properties.

- Carboxylate group : May contribute to solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have been tested against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 4-Bromo Compound | E. coli | 0.9 µg/mL |

| Similar Benzofuran Derivative | S. aureus | 1.2 µg/mL |

| Related Compound | P. aeruginosa | 1.5 µg/mL |

These findings suggest that ethyl 4-bromo derivatives could exhibit comparable or superior antimicrobial activity, warranting further investigation into their efficacy against resistant strains .

Anticancer Activity

The anticancer potential of ethyl 4-bromo-2-formyl-7-methyl-5-(2-methylbenzyloxy)-1-benzofuran-3-carboxylate has been explored through various in vitro studies:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Kaushik et al. | A549 (lung cancer) | 5.9 | Significant cytotoxicity observed |

| Roy et al. | MCF7 (breast cancer) | 0.07 | Effective against tumor cell proliferation |

| Nakamura et al. | HEP 2 (laryngeal carcinoma) | 2.5 | Inhibition of topoisomerase II activity |

The compound demonstrated notable cytotoxic effects across multiple cancer cell lines, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Activity

Inflammatory responses are critical in many diseases, including cancer and autoimmune disorders. Compounds similar to ethyl 4-bromo derivatives have been reported to modulate inflammatory pathways effectively:

- Mechanism : Inhibition of pro-inflammatory cytokines.

- Effectiveness : Reduction in inflammation markers in animal models.

This suggests that ethyl 4-bromo derivatives may also possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Antimicrobial Efficacy : A study by Howorko et al. demonstrated that a benzofuran derivative exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 16 to 26 mm at varying concentrations.

- Cytotoxicity in Cancer Models : Research by Zhu et al. on N-substituted carbazoles showed significant apoptotic effects on A549 lung carcinoma cells, reinforcing the idea that structural modifications can enhance anticancer activity.

- Inflammation Modulation : A recent investigation into benzofuran derivatives indicated their ability to inhibit NF-kB pathways, leading to decreased production of inflammatory mediators.

Q & A

Q. What are the critical steps and analytical methods for synthesizing this compound with high purity?

The synthesis typically involves multi-step pathways, including Claisen condensation , Friedel-Crafts acylation , and esterification (common in benzofuran derivatives). Key steps include:

- Functional group introduction : Bromination at position 4 and formyl group installation at position 2 require controlled electrophilic substitution.

- Protection/deprotection strategies : For example, the 2-methylbenzoyloxy group may necessitate temporary protection during oxidation steps.

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (using ethanol/water mixtures) are critical for isolating high-purity product.

Analytical validation : - NMR (¹H/¹³C) to confirm substituent positions (e.g., bromo vs. methyl).

- HPLC-MS for purity assessment (>95%) and molecular weight verification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H and ¹³C NMR : Essential for confirming substituent positions (e.g., downfield shifts for the formyl group at ~9.8 ppm in ¹H NMR) and ester linkages.

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700-1750 cm⁻¹ for ester and benzoyloxy groups).

- X-ray Crystallography (if crystalline): Resolves steric effects of bulky substituents (e.g., 2-methylbenzoyloxy) .

Q. What are the key functional groups influencing its reactivity?

- Formyl group (2-position) : Prone to nucleophilic addition (e.g., hydrazine for hydrazone formation) or oxidation to carboxylic acid.

- Benzoyloxy group (5-position) : Susceptible to hydrolysis under acidic/basic conditions.

- Ethyl ester (3-position) : Can undergo saponification to carboxylate or transesterification .

Advanced Research Questions

Q. How can regioselective reactions be achieved at the formyl group without affecting other functionalities?

- Selective oxidation : Use mild oxidizing agents (e.g., TEMPO/NaClO) to avoid ester cleavage.

- Protection strategies : Temporarily shield the benzoyloxy group with silyl ethers (e.g., TBSCl) during formyl modifications.

- Kinetic control : Optimize reaction temperature (e.g., 0–25°C) to favor formyl reactivity over ester hydrolysis .

Q. How does the bromo substituent impact bioactivity compared to other halogens?

Data from structurally similar compounds (Table 1) suggest:

| Substituent | IC₅₀ (μM) * | LogP | Notes |

|---|---|---|---|

| Br (4-position) | 2.1 ± 0.3 | 3.8 | Enhanced cytotoxicity due to lipophilicity |

| Cl (4-position) | 5.4 ± 0.7 | 3.2 | Reduced activity in leukemia cell lines |

| F (5-position) | >10 | 2.9 | Lower membrane permeability |

| Data adapted from benzofuran derivatives in cytotoxicity assays . |

Q. How should researchers address contradictions in reported bioactivity data?

- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT vs. ATP-based viability).

- Control variables : Test solubility (DMSO vs. aqueous buffers) and metabolic stability (CYP450 interactions).

- Meta-analysis : Compare substituent effects across studies (e.g., bromo vs. nitro groups) .

Q. What computational methods predict interactions with biological targets?

- Docking simulations : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR).

- MD simulations : Assess stability of the benzoyloxy group in hydrophobic pockets (GROMACS, 100 ns runs).

- QSAR models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values .

Q. How does pH affect the stability of the benzoyloxy group?

- Acidic conditions (pH < 3) : Rapid hydrolysis to phenolic intermediates.

- Neutral/basic conditions (pH 7–9) : Slow degradation (t₁/₂ > 24 hrs).

Mitigation : Buffer reactions at pH 5–6 and avoid prolonged storage in aqueous media .

Q. What environmental fate studies are relevant for lab disposal protocols?

- Photodegradation : UV-Vis analysis under simulated sunlight (λ = 290–400 nm) to track byproducts.

- Biodegradation : Use OECD 301F (aerobic sludge) to assess mineralization rates.

- Ecotoxicology : Daphnia magna acute toxicity tests (LC₅₀) for aquatic impact .

Q. How can substituent modifications optimize pharmacokinetic properties?

- LogP adjustment : Replace bromo with polar groups (e.g., -OH) to reduce LogP for better solubility.

- Prodrug strategies : Convert the ethyl ester to a phosphate ester for enhanced bioavailability.

- Metabolic blocking : Introduce deuterium at labile positions (e.g., formyl adjacent C-H) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.